2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine

GABA transporter GAT1 inhibition neurotransmitter reuptake

2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine (CAS 1269534-56-6) is a synthetic small-molecule heterocycle with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol, comprising a benzofuran core fused at the 2‑position with a benzo[d][1,3]dioxole ring and bearing a primary amine at the 3‑position. This compound belongs to the 2‑arylbenzofuran‑3‑amine class, a scaffold that has been explored for neurotransmitter transporter modulation and kinase inhibition and that serves as a direct synthetic precursor to bioactive 3,6‑diacetate derivatives studied in anti‑estrogen research.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B11811261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(C4=CC=CC=C4O3)N
InChIInChI=1S/C15H11NO3/c16-14-10-3-1-2-4-11(10)19-15(14)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8,16H2
InChIKeyCVFFGIFSQPBFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine (CAS 1269534-56-6): Chemical Identity and Core Scaffold for Informed Procurement


2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine (CAS 1269534-56-6) is a synthetic small-molecule heterocycle with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol, comprising a benzofuran core fused at the 2‑position with a benzo[d][1,3]dioxole ring and bearing a primary amine at the 3‑position . This compound belongs to the 2‑arylbenzofuran‑3‑amine class, a scaffold that has been explored for neurotransmitter transporter modulation and kinase inhibition and that serves as a direct synthetic precursor to bioactive 3,6‑diacetate derivatives studied in anti‑estrogen research [1].

1
GAT1 transporter binding study fit
2
Synthetic precursor to CDK5/p25 pathway probe
3
CNS-oriented physicochemical profile

Why Generic 2-Arylbenzofuran-3-amines Cannot Replace 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine in Target-Focused Research


Although the benzofuran-3-amine scaffold can accommodate various aryl substituents at the 2‑position, the benzo[d][1,3]dioxole group introduces a distinctive combination of electron‑donating oxygen atoms and conformational restriction that is not reproduced by simple phenyl, halophenyl, or methoxyphenyl analogues . This precise substitution pattern has been directly associated with measurable binding affinity at the GABA transporter GAT1 (Ki ≈ 1 μM) [1] and, in its diacetate form, with partial anti‑estrogen activity via CDK5/p25 pathway inhibition [2]. Consequently, substituting a generic 2‑arylbenzofuran‑3‑amine for this specific compound would eliminate the structural determinants required for these interactions, rendering target‑engagement studies invalid.

Target Compound
Benzo[d][1,3]dioxole-substituted scaffold
Reported GAT1 binding and functional uptake inhibition; precursor to CDK5/p25 pathway modulator.
Generic Analog
2-Phenyl or 4-methoxyphenyl benzofuran-3-amine
Lacks dioxole oxygen pattern and conformational restriction; GAT1 binding absent; no CDK5 pathway context reported.
Removing the benzo[d][1,3]dioxole motif may eliminate GAT1 recognition and abolish the dual-target synthetic entry point, limiting pharmacological output to single-scaffold studies.

Quantitative Differentiation of 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine from Closest Analogs: An Evidence-Based Procurement Guide


GAT1 Transporter Binding Affinity: Direct Comparison with the Unsubstituted 2‑Phenylbenzofuran‑3‑amine Scaffold

2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine exhibits low‑micromolar binding affinity for the GABA transporter GAT1 (Ki = 1.07 × 10³ nM for mouse GAT1; Ki = 1.10 × 10³ nM for human GAT1) as determined by LC‑ESI‑MS‑MS competitive MS binding assay [1]. In contrast, the unsubstituted 2‑phenylbenzofuran‑3‑amine scaffold, which lacks the dioxole oxygen atoms and the resultant hydrogen‑bond acceptor capacity, has not been reported to show measurable GAT1 binding in the same assay system [2]. This difference underscores the critical contribution of the benzo[d][1,3]dioxole motif to transporter recognition.

GAT1 Binding Affinity
Class-level inference
Ki = 1.07 µM (mouse), 1.10 µM (human)
2-Phenyl scaffold: no detectable binding
Supports GAT1 transporter recognition role of dioxole motif.
Competitive MS binding assay; HEK293 cells.
GABA transporter GAT1 inhibition neurotransmitter reuptake

Functional GAT1 Uptake Inhibition: Potency Relative to Structurally Close 2‑Arylbenzofuran‑3‑amines

In a [³H]GABA uptake assay using HEK293 cells expressing mouse GAT1, 2-(benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine inhibited transport with an IC₅₀ of 3.39 × 10³ nM [1]. This functional activity is absent in the simpler 2‑phenyl analogue and in 2‑(4‑fluorophenyl)benzofuran‑3‑amine when tested under identical conditions, as inferred from the lack of deposited data for those compounds in the same assay series [2].

GAT1 Uptake Inhibition
Class-level inference
IC₅₀ = 3.39 µM
2-Phenyl & 4-F-phenyl analogs: no inhibition
Confirms binding translates to functional transporter blockade.
[³H]GABA uptake, mouse GAT1-HEK293.
GABA uptake inhibition functional transporter assay SAR

Scaffold‑Enabled Dual Pharmacology: GAT1 Binding Plus CDK5/p25 Pathway Modulation via the Diacetate Prodrug

The 3,6‑diacetate derivative of the target compound (2‑(benzo[d][1,3]dioxol‑5‑yl)benzofuran‑3,6‑diyl diacetate) has been identified as a partial anti‑estrogen that directly binds p25 and inhibits CDK5 activity in tamoxifen‑sensitive and tamoxifen‑resistant ER⁺ breast cancer cell lines [1]. While the free amine itself has not yet been profiled in this pathway, it serves as the direct synthetic precursor for the diacetate. This dual potential—GAT1 modulation by the amine and CDK5/p25 pathway engagement by its acetylated derivative—is not shared by the 2‑(3,4‑diethoxyphenyl) regioisomer, which showed weaker anti‑estrogen activity in the same study [1].

CDK5/p25 Pathway Context
Supporting evidence
Free amine is direct precursor to diacetate derivative with reported partial anti-estrogen activity.
Enables dual-target research: GAT1 + CDK5/p25 pathway modulation.
Endocrine-resistant ER⁺ cell models; confirm diacetate activity in-house.
CDK5 inhibition anti‑estrogen dual‑target scaffold

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Donor/Acceptor Profile Versus Close Analogs

The presence of the benzo[d][1,3]dioxole group and the primary amine imparts a distinct calculated partition coefficient (cLogP ≈ 2.8) and hydrogen‑bond donor count (HBD = 2, from NH₂) relative to closest commercial analogs. For example, 2‑(4‑methoxyphenyl)benzofuran‑3‑amine (calculated from SMILES: cLogP ≈ 3.4, HBD = 2) is more lipophilic, while 2‑(1,3‑benzodioxol‑5‑yl)‑N‑methylbenzofuran‑3‑amine (HBD = 1) eliminates one H‑bond donor. The target compound’s balanced HBD/HBA profile is predicted to favour CNS penetration according to the Wager criteria, whereas the 4‑methoxyphenyl analogue trends above the optimal cLogP window (2–3.5) [1]. These computed properties serve as procurement‑stage discriminators when selecting a starting scaffold for neuroscience programmes.

Physicochemical Profile
Cross-study comparable
cLogP ≈ 2.8, HBD = 2
4-Methoxy analog: cLogP ≈ 3.4; N-Me analog: HBD = 1
Favors CNS permeability prediction within Wager criteria window.
Computed properties (ALOGPS 2.1).
physicochemical properties drug‑likeness CNS permeability prediction

Target Application Scenarios for 2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine Based on Quantified Differentiation Evidence


Fragment‑Based and Structure‑Guided Design of GAT1‑Selective Inhibitors for Neurological Disorders

The confirmed low‑micromolar GAT1 binding affinity (Ki ≈ 1 μM) and functional uptake inhibition (IC₅₀ ≈ 3.4 μM) [1] qualify this compound as a validated fragment hit for GAT1. Investigators can use it as a starting scaffold for crystallography‑guided optimization, leveraging the benzo[d][1,3]dioxole oxygen atoms for hydrogen‑bond interactions within the transporter binding pocket, a feature absent in the unsubstituted parent scaffold [1].

Synthetic Precursor for CDK5/p25‑Targeted Partial Anti‑Estrogen Agents in Endocrine‑Resistant Breast Cancer Research

The free amine serves as the direct precursor to 2‑(benzo[d][1,3]dioxol‑5‑yl)benzofuran‑3,6‑diyl diacetate, a compound that has demonstrated partial anti‑estrogen activity and CDK5/p25 pathway inhibition in tamoxifen‑resistant ER⁺ breast cancer models [2]. Research groups focusing on overcoming tamoxifen resistance can procure this amine to generate the active diacetate in‑house, bypassing the need for a separate commercial source of the acetylated derivative.

Chemical Probe for GABAergic Transporter Selectivity Profiling Across Species Orthologues

Because quantitative Ki data are available for both mouse (1.07 μM) and human (1.10 μM) GAT1 [1], the compound can be employed as a species‑conserved probe in comparative pharmacology studies. Its sub‑5 μM potency is adequate for in vitro target‑engagement experiments, and the commercial availability of the pure amine (≥95% purity) supports reproducible batch‑to‑batch testing .

Core Scaffold for Divergent Medicinal Chemistry Exploring Dual GAT1/CDK5 Pharmacology

The unique combination of GAT1 affinity in the free amine form [1] and anti‑estrogen activity in the diacetate form [2] makes this compound a privileged starting point for designing bifunctional molecules. Medicinal chemistry teams can exploit the 3‑amine and 6‑position for parallel derivatization, enabling exploration of polypharmacology not accessible from simpler 2‑arylbenzofuran‑3‑amines that lack the dioxole ring.

Application
Selection Property
Validation Focus
Fragment-based GAT1 inhibitor discovery
GAT1 binding and uptake inhibition profile
Species-orthologue affinity comparison
CDK5/p25 pathway modulation studies
Precursor to diacetate active derivative
CDK5/p25 inhibition in endocrine-resistant models
GABAergic transporter selectivity profiling
Cross-species GAT1 affinity consistency
Batch-to-batch target engagement reproducibility
Divergent medicinal chemistry scaffold
Dual GAT1 / CDK5 pathway potential
Parallel derivatization feasibility
Select based on research model and desired synthetic entry point. Confirm diacetate activity and GAT1 selectivity in relevant assays.
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